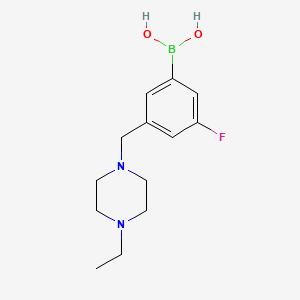
(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C13H21BN2O2 and a molecular weight of 248.13 g/mol. It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Organoboron compounds, like “(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid”, can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation, a process that involves the removal of the boron moiety, is not well developed for these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- Amino-3-fluorophenyl boronic acid, a related compound, has been synthesized and its crystal structure analyzed. This compound is vital in creating glucose sensing materials that operate at physiological pH levels and is pivotal in the synthesis of biologically active compounds and pharmaceutical agents. It's also used in various synthetic chemistry applications like Suzuki cross-coupling reactions (Das, Alexeev, Sharma, Geib, & Asher, 2003).
Organic Synthesis
- 3-borono-5-fluorobenzoic acid, another related compound, is important for organic synthesis. It's used in the synthesis of olefins, styrene, and biphenyl derivatives, which are applied in the synthesis of natural products and organic materials (Hai-xia, Ying, Yao-lan, Rui, & Chun-shen, 2015).
Development of Fluorescent Sensors
- Boronic acids, including derivatives similar to the compound , are used in developing fluorescent sensors for biological active substances. This has implications for disease prevention, diagnosis, and treatment. The interaction of boronic acids with diols or strong Lewis bases like fluoride or cyanide anions enhances their utility in various sensing applications (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Application in Macrocyclic Chemistry
- In macrocyclic chemistry, boronic esters, a group to which the given compound belongs, have shown significant promise. They are used in forming compounds derived from pyridinedimethanol and different aryl boronic acids, indicating their versatility and potential in developing new materials and chemical structures (Fárfan, Höpfl, Barba, Ochoa, Santillán, Gómez, & Gutiérrez, 1999).
Molecular Structure and Interaction Studies
- Boronic acids are studied for their interactions with organic compounds and biological molecules, with applications in pharmaceuticals and biology. For example, the synthesis and characterization of an oxaborol derivative involving a boronic acid indicate the potential for developing molecular units that interact with other organic and biological molecules (Hernández-Negrete, Sotelo-Mundo, Esparza-Ponce, & Hernández-Paredes, 2021).
Fluorescence Quenching Studies
- Boronic acid derivatives, closely related to the compound , have been studied for fluorescence quenching in alcohols. This research helps in understanding the behavior of these compounds in various environments, which is crucial for applications in sensing and diagnostics (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Eigenschaften
IUPAC Name |
[3-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14(18)19)9-13(15)8-11/h7-9,18-19H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJLAYFYTVWDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)
![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)

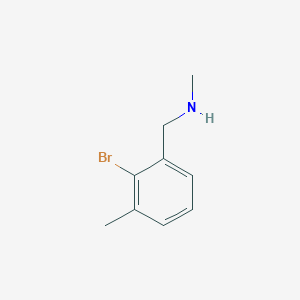
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)
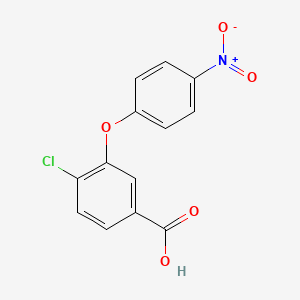
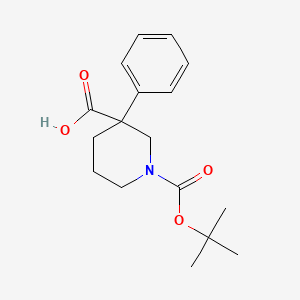
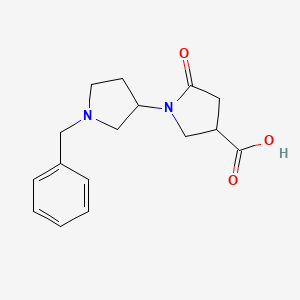
![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)